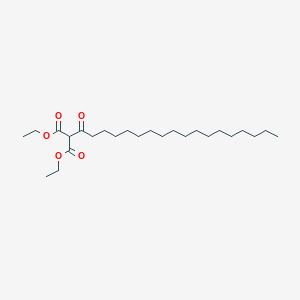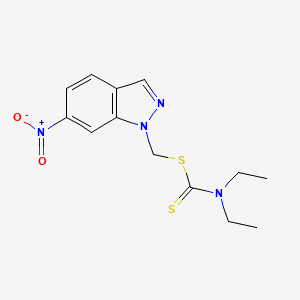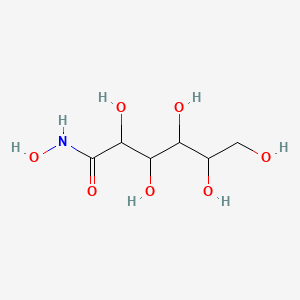
N,2,3,4,5,6-hexahydroxyhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2,3,4,5,6-hexahydroxyhexanamide is a compound characterized by the presence of six hydroxyl groups attached to a hexane backbone, with an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3,4,5,6-hexahydroxyhexanamide typically involves the hydroxylation of hexanamide. One common method is the catalytic oxidation of hexanamide using strong oxidizing agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.
化学反応の分析
Types of Reactions
N,2,3,4,5,6-hexahydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of halogenated hexanamide derivatives.
科学的研究の応用
N,2,3,4,5,6-hexahydroxyhexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of N,2,3,4,5,6-hexahydroxyhexanamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
Hexahydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Hexahydroxyhexane: Lacks the amide group, making it less reactive in certain chemical reactions.
Hexahydroxyhexylamine: Contains an amine group instead of an amide, leading to different chemical properties.
Uniqueness
N,2,3,4,5,6-hexahydroxyhexanamide is unique due to the presence of both multiple hydroxyl groups and an amide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
24758-69-8 |
|---|---|
分子式 |
C6H13NO7 |
分子量 |
211.17 g/mol |
IUPAC名 |
N,2,3,4,5,6-hexahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO7/c8-1-2(9)3(10)4(11)5(12)6(13)7-14/h2-5,8-12,14H,1H2,(H,7,13) |
InChIキー |
RMRPUORFNOLLGJ-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C(C(=O)NO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


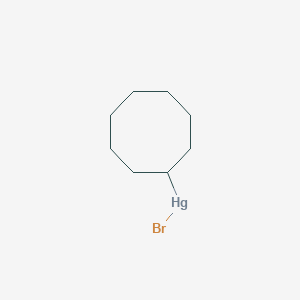

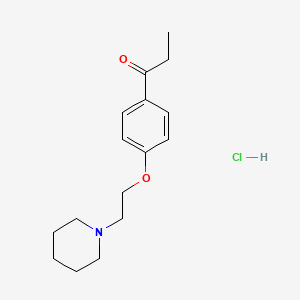

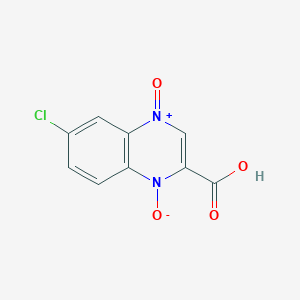



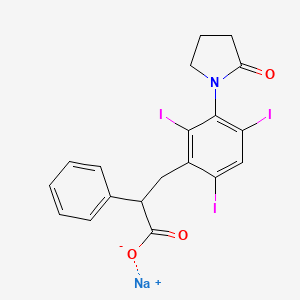
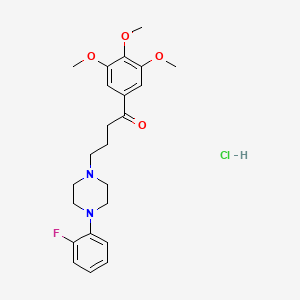
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
